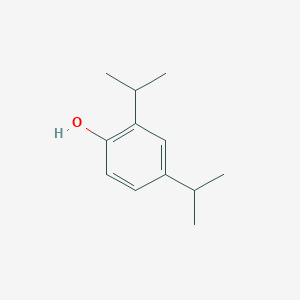

2,4-Diisopropylphenol

説明

Structure

3D Structure

特性

IUPAC Name |

2,4-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUMBYCOWGLRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042273 | |

| Record name | 2,4-Diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2934-05-6 | |

| Record name | 2,4-Diisopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2934-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diisopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD41XSG2L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Diisopropylphenol via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-diisopropylphenol, a key intermediate in various industrial applications, through the Friedel-Crafts alkylation of phenol (B47542). This document details the underlying reaction mechanisms, explores various catalytic systems, presents quantitative data from key studies, and provides detailed experimental protocols.

Introduction

This compound is a significant chemical intermediate, notably serving as a precursor in the synthesis of various pharmaceuticals and specialty chemicals. The primary route for its industrial production is the Friedel-Crafts alkylation of phenol with an isopropylating agent. This electrophilic aromatic substitution reaction, while well-established, presents challenges in achieving high selectivity for the desired 2,4-isomer due to the concurrent formation of other isomers, primarily 2,6-diisopropylphenol (propofol), and other polyalkylated byproducts. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of processes involving the synthesis of this compound.

Reaction Mechanism and Pathways

The Friedel-Crafts alkylation of phenol with an isopropylating agent, such as isopropanol (B130326) or propylene, proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Brønsted or Lewis acid.

The generally accepted mechanism involves the following key steps:

-

Generation of the Electrophile: The acid catalyst facilitates the formation of an isopropyl carbocation from the alkylating agent. In the case of isopropanol, the alcohol is protonated by the acid, followed by the loss of a water molecule to form the carbocation. With propylene, direct protonation of the double bond yields the same electrophile.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the isopropyl carbocation. The hydroxyl group of phenol is an ortho-, para-directing group, leading to the formation of a resonance-stabilized intermediate, a cyclohexadienyl cation (also known as a sigma complex or arenium ion).

-

Deprotonation: A base, which can be the conjugate base of the acid catalyst or another molecule in the reaction mixture, removes a proton from the cyclohexadienyl cation, restoring the aromaticity of the ring and yielding the isopropylphenol product.

This process can occur twice on the phenol ring to yield diisopropylphenol isomers. The initial isopropylation can occur at either the ortho or para position, leading to 2-isopropylphenol (B134262) and 4-isopropylphenol, respectively. A second isopropylation of these intermediates then leads to the formation of this compound and 2,6-diisopropylphenol.

dot

Caption: General mechanism of Friedel-Crafts alkylation of phenol.

Catalytic Systems

The choice of catalyst is a critical factor in controlling the conversion of phenol and the selectivity towards this compound. Both homogeneous and heterogeneous catalysts have been extensively studied.

Homogeneous Catalysts

Traditional Friedel-Crafts alkylations often employ homogeneous Lewis acids such as aluminum chloride (AlCl₃) and Brønsted acids like sulfuric acid (H₂SO₄).[1] While effective in promoting the reaction, these catalysts suffer from several drawbacks, including difficulties in separation from the reaction mixture, catalyst recovery, and disposal of acidic waste streams. Moreover, they often lead to a mixture of products with low selectivity for the desired isomer.[1]

Heterogeneous Catalysts

To overcome the limitations of homogeneous catalysts, significant research has focused on solid acid catalysts. These heterogeneous systems offer advantages such as ease of separation, reusability, and often, improved selectivity.

-

Zeolites: Zeolites, such as H-beta and H-mordenite, have been widely investigated for the vapor-phase isopropylation of phenol.[2][3] Their shape-selective properties can influence the product distribution. For instance, the larger pore size of H-beta (7.5 Å) compared to H-mordenite (6.5 Å) has been shown to favor the formation of diisopropylphenol isomers.[2]

-

Heteropolyacid-Clay Composites: A composite catalyst consisting of cesium-modified heteropolyacid supported on K-10 clay has demonstrated high activity in the liquid-phase alkylation of phenol.[1]

-

Other Solid Acids: Other solid acid catalysts, including modified zeolites and sulfated metal oxides, have also been explored to promote greener and more sustainable synthesis processes.

Quantitative Data on Synthesis Performance

The following tables summarize quantitative data from various studies on the synthesis of diisopropylphenol isomers via Friedel-Crafts alkylation of phenol, highlighting the influence of different catalysts and reaction conditions on phenol conversion and product selectivity.

Table 1: Vapor-Phase Isopropylation of Phenol with Isopropyl Alcohol (IPA) over Zeolite Catalysts

| Catalyst | Phenol:IPA Molar Ratio | Temperature (°C) | WHSV (h⁻¹) | Phenol Conversion (%) | DIPP Selectivity (%) | Reference |

| H-beta | 1:4 | 200 | 4 | 72 | 50 | [2] |

| H-beta | 1:4 | 260 | 4 | 94 | 56 | [2][3] |

| H-mordenite | 1:4 | 260 | 4 | 68 | 43 | [2] |

WHSV (Weight Hourly Space Velocity) is a measure of the reactant feed rate over the catalyst weight.

Table 2: Liquid-Phase Alkylation of Phenol with Isopropanol (IPA) over a Heteropolyacid-Clay Catalyst

| Catalyst | Phenol:IPA Molar Ratio | Temperature (°C) | Catalyst Loading (g/cm³) | Phenol Conversion (%) | DIPE Selectivity (%) | Reference |

| 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | 1:4 | 200 | 0.02 | 50 | ~40 | [1] |

DIPE (Diisopropyl ether) is a common byproduct formed from the dehydration of isopropanol.

Experimental Protocols

This section provides detailed experimental protocols for the liquid-phase and vapor-phase synthesis of diisopropylphenol.

Protocol for Liquid-Phase Alkylation in an Autoclave

This protocol is based on the liquid-phase alkylation of phenol with isopropanol over a solid acid catalyst.[1]

Materials:

-

Phenol

-

Isopropyl alcohol (IPA)

-

Solid acid catalyst (e.g., 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay)

-

High-pressure autoclave equipped with a magnetic stirrer, thermocouple, and sampling valve.

Procedure:

-

Charge the autoclave with the desired amounts of phenol, isopropanol, and the catalyst. For example, a phenol to IPA molar ratio of 1:4 and a catalyst loading of 0.02 g/cm³ of the total reaction volume.

-

Seal the autoclave and purge it with an inert gas (e.g., nitrogen) to remove air.

-

Heat the autoclave to the desired reaction temperature (e.g., 200 °C) while stirring the contents at a high speed (e.g., 1000 rpm) to ensure good mixing and minimize mass transfer limitations.

-

Maintain the reaction at the set temperature for the desired duration.

-

Periodically, withdraw samples from the reaction mixture through the sampling valve for analysis.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual pressure.

-

Open the autoclave and recover the reaction mixture.

-

Separate the solid catalyst from the liquid product mixture by filtration.

-

Analyze the liquid product mixture using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phenol and the selectivity for this compound and other products.

dot

Caption: Experimental workflow for liquid-phase alkylation.

Protocol for Vapor-Phase Alkylation in a Fixed-Bed Reactor

This protocol is based on the vapor-phase isopropylation of phenol with isopropyl alcohol over a zeolite catalyst.[2][3]

Materials:

-

Phenol

-

Isopropyl alcohol (IPA)

-

Zeolite catalyst (e.g., H-beta or H-mordenite), pelletized or in extrudate form.

-

Fixed-bed reactor system, typically a stainless steel tube reactor housed in a furnace.

-

High-performance liquid chromatography (HPLC) pump for feeding the reactants.

-

Gas-liquid separator.

-

Gas chromatograph (GC) for online or offline analysis.

Procedure:

-

Load the fixed-bed reactor with a known amount of the zeolite catalyst.

-

Activate the catalyst in situ by heating it under a flow of inert gas (e.g., nitrogen) to a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.

-

Cool the reactor to the desired reaction temperature (e.g., 200-260 °C).

-

Prepare a feed mixture of phenol and IPA with the desired molar ratio (e.g., 1:4).

-

Pump the liquid feed mixture into a preheater to vaporize it before it enters the reactor.

-

Introduce the vaporized feed into the reactor at a specific weight hourly space velocity (WHSV).

-

The reaction products exit the reactor and are cooled in a condenser.

-

The condensed liquid products are collected in a gas-liquid separator.

-

Analyze the liquid product stream using a gas chromatograph to determine phenol conversion and product selectivity.

-

The catalyst can be regenerated by calcination in air at a high temperature (e.g., 550 °C) to burn off any deposited coke.[2]

dot

Caption: Experimental workflow for vapor-phase alkylation.

Conclusion

The Friedel-Crafts alkylation of phenol remains a cornerstone for the synthesis of this compound. While traditional homogeneous catalysts are effective, the drive towards more sustainable and efficient processes has led to the development of robust heterogeneous catalytic systems, particularly zeolites. The choice of catalyst, alkylating agent, and reaction conditions significantly influences the product distribution. This guide has provided a detailed overview of the synthesis, including reaction mechanisms, comparative data on catalytic performance, and comprehensive experimental protocols. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these parameters is crucial for optimizing the production of this compound while minimizing the formation of unwanted byproducts. Further research into novel catalytic materials and process optimization will continue to enhance the efficiency and selectivity of this important industrial reaction.

References

The Formation of 2,4-Diisopropylphenol: A Deep Dive into its Synthetic Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diisopropylphenol is an organic compound that frequently emerges as a significant byproduct during the industrial synthesis of the widely used intravenous anesthetic, propofol (B549288) (2,6-diisopropylphenol). Its formation is intrinsically linked to the electrophilic alkylation of phenol (B47542). Understanding the mechanistic intricacies of its synthesis is paramount for optimizing reaction conditions to favor the desired 2,6-isomer and minimize the formation of other isomeric impurities. This technical guide provides a comprehensive overview of the core mechanisms, experimental considerations, and quantitative data associated with the formation of this compound.

Core Mechanism: Friedel-Crafts Alkylation of Phenol

The primary route to this compound is the Friedel-Crafts alkylation of phenol using an isopropylating agent, typically propylene (B89431) or isopropanol, in the presence of an acid catalyst.[1][2][3] This reaction is a classic example of electrophilic aromatic substitution.

The overall reaction can be summarized as follows:

The formation of this compound occurs in a stepwise manner. The initial isopropylation of phenol can occur at either the ortho or para position, yielding 2-isopropylphenol (B134262) and 4-isopropylphenol (B134273), respectively. A subsequent alkylation of these mono-substituted phenols leads to the formation of di-substituted products, including this compound.

Step-by-Step Mechanistic Pathway

-

Generation of the Electrophile: The reaction is initiated by the formation of an isopropyl carbocation from the alkylating agent. When using isopropanol, a Brønsted or Lewis acid catalyst protonates the hydroxyl group, which then leaves as a water molecule to form a secondary carbocation. With propylene, protonation by the acid catalyst directly yields the isopropyl carbocation.

-

Electrophilic Attack: The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the isopropyl carbocation. This attack can occur at the positions ortho or para to the hydroxyl group, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).

-

Rearomatization: A base (which can be the conjugate base of the acid catalyst or another molecule in the reaction mixture) abstracts a proton from the carbon atom bearing the new isopropyl group, restoring the aromaticity of the ring and yielding the mono-alkylated products: 2-isopropylphenol and 4-isopropylphenol.

-

Second Alkylation: The mono-isopropylphenols are also activated towards further electrophilic attack. A second isopropyl carbocation can then attack either 2-isopropylphenol or 4-isopropylphenol.

-

Alkylation of 4-isopropylphenol at one of the ortho positions yields this compound.

-

Alkylation of 2-isopropylphenol at the para position also yields this compound.

-

The reaction can proceed further to yield 2,4,6-triisopropylphenol.[2][4] The distribution of the final products is highly dependent on the reaction conditions and the catalyst employed.

Reaction Visualization

The logical relationship of the primary reaction pathway for the formation of this compound can be visualized as follows:

Caption: Reaction pathway for the formation of this compound.

Catalysts in Phenol Alkylation

The choice of catalyst is a critical factor that influences the rate and selectivity of the alkylation reaction. Various types of catalysts have been employed:

-

Lewis Acids: Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) and aluminum phenoxide are effective but can be difficult to handle and can lead to the formation of complex mixtures.[1][5]

-

Brønsted Acids: Strong acids such as sulfuric acid (H₂SO₄) are also used to promote the reaction.[6]

-

Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, heterogeneous solid acid catalysts have been extensively investigated. These include:

-

Zeolites: Zeolites like H-beta and H-mordenite have shown good activity and selectivity. Their shape-selective properties can be exploited to favor the formation of specific isomers.[7][8][9]

-

Modified Clays and Heteropolyacids: Catalysts such as cesium-modified heteropolyacid supported on K-10 clay have also been reported to be effective.[10]

-

The acidity and pore structure of the catalyst play a significant role in determining the product distribution.

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from various studies on the isopropylation of phenol, highlighting the conditions that lead to the formation of diisopropylphenol isomers.

Table 1: Influence of Molar Ratio on Phenol Conversion and Product Selectivity

| Molar Ratio (Phenol:IPA) | Phenol Conversion (%) | Selectivity for 2,6-DIPP (%) | Selectivity for 2,4-DIPP (%) | Catalyst | Reference |

| 1:2 | - | - | - | H-beta | [9] |

| 1:4 | 72 | 50 | - | H-beta | [9] |

| 1:4 | 94 | 56 | - | H-beta | [8] |

Data for 2,4-DIPP selectivity was not explicitly provided in these specific studies, which were focused on optimizing 2,6-DIPP (propofol) synthesis.

Table 2: Effect of Reaction Temperature on Phenol Conversion and Product Selectivity

| Temperature (K) | Phenol Conversion (%) | Selectivity for 2,6-DIPP (%) | Catalyst | Reference |

| 473 | 72 | 50 | H-beta | [9] |

| 473 | 94 | 56 | H-beta | [8] |

Table 3: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [11] |

| Molecular Weight | 178.27 g/mol | [11] |

| Boiling Point | 79-80 °C | [12] |

| Density | 0.948 g/mL at 25 °C | [12] |

| ¹H NMR | Aromatic protons: δ 6.8–7.2 ppm; Isopropyl methyl protons: δ 1.2–1.4 ppm | [13] |

| Mass Spectrum (m/z) | 178 (M+), 163, 121 | [11] |

Experimental Protocols

General Procedure for Friedel-Crafts Alkylation of Phenol with Isopropanol (Illustrative)

Materials: Phenol, Isopropyl alcohol (IPA), Acid Catalyst (e.g., H-beta zeolite), Solvent (if applicable, e.g., a high-boiling point hydrocarbon).

Apparatus: A high-pressure autoclave reactor equipped with a stirrer, temperature controller, and pressure gauge.

Procedure:

-

The catalyst is activated by heating under vacuum to remove any adsorbed moisture.

-

Phenol and the catalyst are charged into the autoclave.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen).

-

The desired molar amount of isopropyl alcohol is added.

-

The reactor is heated to the specified reaction temperature (e.g., 473 K) and the pressure is monitored.[8]

-

The reaction mixture is stirred for a set duration.

-

After the reaction is complete, the reactor is cooled to room temperature.

-

The catalyst is separated by filtration.

-

The product mixture is analyzed by gas chromatography (GC) to determine the conversion of phenol and the selectivity for the various isopropylphenol isomers.

-

The desired products can be isolated and purified using techniques such as distillation or column chromatography.

The following workflow diagram illustrates a typical experimental setup for the synthesis and analysis of this compound.

Caption: A generalized experimental workflow for the synthesis and analysis.

Conclusion

The formation of this compound is an inherent consequence of the Friedel-Crafts alkylation of phenol, a cornerstone reaction in the synthesis of propofol. A thorough understanding of the underlying electrophilic substitution mechanism, coupled with the careful selection of catalysts and optimization of reaction parameters, is crucial for controlling the isomeric distribution of the products. For researchers and professionals in drug development and manufacturing, minimizing the formation of this compound and other related impurities is a key challenge that directly impacts the purity and safety of the final active pharmaceutical ingredient. Future research in this area will likely continue to focus on the development of more selective and sustainable catalytic systems to further enhance the efficiency of propofol synthesis.

References

- 1. Synthesis of Propofol - Chempedia - LookChem [lookchem.com]

- 2. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. CN106565424B - Preparation method of high-purity propofol - Google Patents [patents.google.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | C12H18O | CID 18048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound 98 2934-05-6 [sigmaaldrich.com]

- 13. This compound | 2934-05-6 | Benchchem [benchchem.com]

Spectroscopic Profile of 2,4-Diisopropylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Diisopropylphenol, a key impurity and related compound of the anesthetic agent, Propofol. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, quantification, and quality control in research and pharmaceutical development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d | 1H | Ar-H (H6) |

| ~6.95 | dd | 1H | Ar-H (H5) |

| ~6.70 | d | 1H | Ar-H (H3) |

| ~4.80 | s (br) | 1H | OH |

| ~3.20 | septet | 1H | CH(CH₃)₂ (at C2) |

| ~2.85 | septet | 1H | CH(CH₃)₂ (at C4) |

| ~1.25 | d | 6H | CH(CH₃)₂ (at C2) |

| ~1.22 | d | 6H | CH(CH₃)₂ (at C4) |

Note: Predicted values are based on standard NMR prediction software and data from similar phenolic compounds. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~151 | C1 (C-OH) |

| ~141 | C4 (C-iPr) |

| ~135 | C2 (C-iPr) |

| ~124 | C6 |

| ~123 | C5 |

| ~115 | C3 |

| ~33 | CH(CH₃)₂ (at C4) |

| ~27 | CH(CH₃)₂ (at C2) |

| ~24 | CH(CH₃)₂ (at C4) |

| ~23 | CH(CH₃)₂ (at C2) |

Note: Predicted values are based on standard NMR prediction software and data from similar phenolic compounds. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3550-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (phenol) |

| ~880-820 | Strong | Ar-H out-of-plane bend (1,2,4-trisubstituted) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 178 | High | [M]⁺ (Molecular Ion) |

| 163 | High | [M - CH₃]⁺ |

| 121 | Medium | [M - C₃H₇ - H₂O]⁺ or [M - C₄H₇]⁺ |

| 101 | Low | Further fragmentation |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 10-20 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within an NMR tube.[1] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard. Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The analysis is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC. The compound is volatilized and separated from other components on a capillary column. Upon elution from the GC column, the analyte enters the mass spectrometer and is ionized, most commonly by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

-

Data Acquisition and Processing: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The data system plots the relative ion abundance as a function of m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diisopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diisopropylphenol is an organic compound belonging to the phenol (B47542) family. It is structurally isomeric with the widely used intravenous anesthetic agent, propofol (B549288) (2,6-diisopropylphenol). This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant biological pathways. The information presented is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| Melting Point | 37.99 °C (estimate) | |

| Boiling Point | 79-80 °C (lit.) | |

| Density | 0.948 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5130 (lit.) | |

| pKa | 10.76 ± 0.18 (Predicted) | |

| LogP (Octanol-Water Partition Coefficient) | 3.8 (Computed) | [1] |

| Water Solubility | Sparingly soluble (0.25 g/L at 25°C) | |

| Appearance | Colorless to light yellow liquid | |

| CAS Number | 2934-05-6 |

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization and development. The following sections detail generalized experimental protocols applicable to this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid, this occurs at a sharp, well-defined temperature.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[2]

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.[3]

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[4]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[2]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Protocol (Micro-reflux method):

-

A small volume of the liquid is placed in a small test tube.

-

An inverted capillary tube (sealed at the top) is placed inside the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube or other heating apparatus.[5]

-

As the liquid heats, a continuous stream of bubbles will emerge from the inverted capillary.[6]

-

The heat is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][8]

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For phenols, it reflects the ease with which the hydroxyl proton can be removed.

Protocol (Spectrometric Titration):

-

A standard solution of this compound is prepared in a suitable solvent mixture (e.g., acetonitrile-water).[9]

-

A series of buffer solutions with known pH values are prepared.[10]

-

The UV-Vis spectrum of the phenol solution is recorded at each pH. The wavelength of maximum absorbance for both the protonated and deprotonated species is determined.

-

By measuring the absorbance at a fixed wavelength across the range of pH values, a titration curve can be generated.

-

The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the titration curve.[9]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of the lipophilicity of a compound and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake Flask Method):

-

A solution of this compound is prepared in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.[12]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.

Protocol (Adapted from Propofol Analysis):

-

Column: A reversed-phase column, such as a C18 or phenyl column, is typically used for the analysis of phenolic compounds.[13][14]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The pH of the mobile phase can be adjusted to optimize the separation.[14]

-

Detection: UV detection is commonly employed, with the wavelength set to the absorbance maximum of this compound.[15]

-

Quantification: A calibration curve is constructed using standard solutions of known concentrations to quantify the amount of this compound in a sample.[16]

Synthesis and Mechanisms

Synthesis of this compound

This compound is typically synthesized via the Friedel-Crafts alkylation of phenol with propene or isopropanol (B130326) in the presence of an acid catalyst.[17][18]

The reaction proceeds through the formation of an isopropyl carbocation, which then acts as an electrophile, attacking the electron-rich phenol ring. The substitution occurs preferentially at the ortho and para positions. Further alkylation of the initial isopropylphenol products leads to the formation of this compound.[19][20]

Antioxidant Mechanism

Phenolic compounds, including this compound, are known for their antioxidant properties. They can neutralize free radicals by donating a hydrogen atom from their hydroxyl group, thereby stabilizing the radical and preventing oxidative damage to biological molecules.[21][22][23]

The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, making it less reactive than the initial free radical.[24]

Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural similarity to propofol suggests potential interactions with similar biological targets. Propofol is known to modulate several signaling pathways, which may also be relevant for this compound.

GABA-A Receptor Modulation

Propofol is a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This action is central to its anesthetic properties.

Cardioprotective Signaling Pathways

Propofol has been shown to activate cardioprotective signaling pathways, including the PI3K/AKT and JAK2/STAT3 pathways, which are involved in cell survival and protection against oxidative stress.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols and insights into its synthesis and potential biological mechanisms. The data and methodologies presented herein are intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and pharmaceutical development. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its pharmacological profile and potential applications.

References

- 1. This compound | C12H18O | CID 18048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. davjalandhar.com [davjalandhar.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scribd.com [scribd.com]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. An Accurate Approach for Computational pKa Determination of Phenolic Compounds [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. acdlabs.com [acdlabs.com]

- 13. mobile.labmedica.com [mobile.labmedica.com]

- 14. tandfonline.com [tandfonline.com]

- 15. The determination of 2,6-diisopropylphenol (propofol) in an oil in water emulsion dosage form by high-performance liquid chromatography and by second derivative UV spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jk-sci.com [jk-sci.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 20. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 21. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. 2,6-Diisopropylphenol protects osteoblasts from oxidative stress-induced apoptosis through suppression of caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Solubility Profile of 2,4-Diisopropylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diisopropylphenol, a substituted phenolic compound, holds significant interest in various fields, including its role as an antioxidant and as a reference compound in pharmaceutical analysis. A thorough understanding of its solubility in different solvent systems is paramount for its application in synthesis, formulation, and analytical method development. This technical guide provides a comprehensive overview of the known solubility of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment. While quantitative data in organic solvents is not extensively documented in public literature, this guide consolidates available information and provides the necessary anaytical framework for researchers to determine these parameters experimentally.

Introduction

This compound (C₁₂H₁₈O, CAS No: 2934-05-6) is an aromatic organic compound characterized by a phenol (B47542) ring substituted with two isopropyl groups at positions 2 and 4. Its structural similarity to propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic, makes it a compound of interest in pharmaceutical research and development, often as a related substance or impurity for analytical standards. The physicochemical properties of this compound, particularly its solubility, are critical for controlling reaction kinetics, optimizing purification processes such as crystallization, and developing stable formulations.

This guide aims to provide a detailed technical resource on the solubility of this compound. It includes a summary of available solubility data, a compilation of experimental protocols for solubility determination, and visual diagrams to illustrate key processes.

Solubility of this compound

The solubility of a compound is influenced by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. This compound possesses a polar hydroxyl group capable of hydrogen bonding and a nonpolar diisopropyl-substituted benzene (B151609) ring. This amphiphilic nature dictates its solubility characteristics.

Aqueous Solubility

This compound is sparingly soluble in water. Multiple sources indicate a water solubility of approximately 0.25 g/L at 25°C [1][2][3][4][5][6]. The presence of the bulky, hydrophobic isopropyl groups limits its interaction with the polar water molecules.

Solubility in Organic Solvents

Table 1: Qualitative and Estimated Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Expected Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble (0.25 g/L at 25°C)[1][2][3][4][5][6] | The large nonpolar region of the molecule outweighs the polarity of the single hydroxyl group. |

| Methanol (B129727) | Soluble to Freely Soluble | The hydroxyl group can engage in hydrogen bonding with the solvent. | |

| Ethanol (B145695) | Soluble to Freely Soluble | Similar to methanol, hydrogen bonding facilitates dissolution. | |

| Polar Aprotic | Acetone | Soluble to Freely Soluble | The solvent can act as a hydrogen bond acceptor for the phenolic proton. |

| Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds[9]. | |

| Acetonitrile (B52724) | Soluble | A polar aprotic solvent commonly used in chromatography for phenolic compounds. | |

| Nonpolar | Hexane | Soluble | The nonpolar isopropyl groups and the benzene ring interact favorably with nonpolar solvents. |

| Toluene | Soluble | The aromatic nature of both solute and solvent promotes solubility. | |

| Diethyl Ether | Soluble | A relatively nonpolar solvent that can also accept a hydrogen bond. |

Note: "Soluble" and "Freely Soluble" are qualitative terms. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of solid compounds in liquids[2][10].

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solute with the solvent at a constant temperature until saturation is achieved.

3.1.1. Materials and Equipment

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Evaporating dish or pre-weighed vials (for gravimetric analysis)

-

Vacuum oven

3.1.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the vials for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately attach a syringe filter and filter the solution into a pre-weighed volumetric flask or vial to remove any undissolved solid particles.

-

Sample Preparation for Analysis: Accurately weigh the collected filtrate. If necessary, dilute the sample with the appropriate solvent to a concentration within the linear range of the analytical method.

3.1.3. Quantification

The concentration of this compound in the saturated solution can be determined by several methods:

-

Gravimetric Analysis:

-

Transfer a known mass or volume of the clear, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the dish or vial containing the dry residue.

-

The mass of the dissolved this compound is the final mass minus the initial mass of the container.

-

Calculate the solubility in terms of g/L, mg/mL, or g/100g of solvent.

-

-

Spectrophotometric Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Measure the absorbance of the appropriately diluted saturated solution.

-

Determine the concentration of this compound in the sample using the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. This typically involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with UV detection.

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject the diluted saturated solution and determine the peak area.

-

Calculate the concentration of this compound in the sample from the calibration curve and subsequently determine the solubility.

-

Visual Representations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: A logical workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in a broad range of organic solvents remains a gap in readily accessible literature, its solubility profile can be reliably predicted based on its molecular structure and the known behavior of similar phenolic compounds. It exhibits low solubility in water and is expected to be soluble in common organic solvents such as alcohols, ketones, and nonpolar hydrocarbons. For applications requiring precise solubility values, the isothermal shake-flask method, coupled with a reliable quantification technique like HPLC or gravimetric analysis, provides a robust framework for experimental determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in experimental design and process development.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. pubs.acs.org [pubs.acs.org]

- 3. echemi.com [echemi.com]

- 4. This compound | 2934-05-6 [chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound | 2934-05-6 [amp.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Propofol | 2078-54-8 [chemicalbook.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. researchgate.net [researchgate.net]

The Antioxidant Profile of 2,4-Diisopropylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant activity of 2,4-diisopropylphenol, a hindered phenolic compound. Drawing from available scientific literature, this document outlines its mechanism of action, presents comparative data on its efficacy, details relevant experimental protocols, and visualizes key concepts to support further research and development in fields requiring oxidative stress modulation.

Core Concepts in Antioxidant Activity

Phenolic compounds, including this compound, exert their antioxidant effects primarily through their ability to act as free radical scavengers. The hydroxyl (-OH) group attached to the benzene (B151609) ring is crucial to this function. The "hindered" nature of this compound, conferred by the bulky isopropyl groups, enhances its stability and selectivity in neutralizing reactive oxygen species (ROS).[1][2] The fundamental mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing the radical and terminating the damaging chain reaction of oxidation.[1][2][3] The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, rendering it less reactive.[2]

Quantitative Antioxidant Activity

Quantitative data on the specific antioxidant activity of this compound is limited in publicly accessible literature. However, comparative studies with its isomers, particularly the well-known anesthetic propofol (B549288) (2,6-diisopropylphenol), provide valuable insights into its relative potency.

One study using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay established the following order of effectiveness: propofol > 2,5-diisopropylphenol (B50405) > 2-isopropylphenol (B134262) > this compound.[4][5] This indicates that while this compound does possess free radical scavenging capabilities, the positioning of the isopropyl groups on the phenol (B47542) ring is a critical determinant of its activity.[3] Another study noted that this compound can inhibit membrane lipid peroxidation, although its efficacy is lower than that of propofol.[3][4]

An EC50 value of 2x10⁻⁴ mM for this compound has been reported in a Microtox assay; however, this assay measures toxicity (specifically, the concentration that causes a 50% reduction in light emission from the bacterium Vibrio fischeri) and is not a direct measure of antioxidant capacity.[6]

| Assay Type | Compound | Result | Reference |

| DPPH Radical Scavenging | This compound | Less potent than 2,6- and 2,5-isomers | [4][5] |

| Membrane Lipid Peroxidation | This compound | Inhibitory activity observed, but less potent than propofol | [4] |

| Microtox Assay | This compound | EC50 = 0.0002 mM | [6] |

Mechanism of Action: Free Radical Scavenging

The primary antioxidant mechanism of this compound, as a hindered phenolic compound, is hydrogen atom transfer (HAT). This process is visualized in the diagram below.

References

- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 2. partinchem.com [partinchem.com]

- 3. This compound | 2934-05-6 | Benchchem [benchchem.com]

- 4. Comparative study on determination of antioxidant and membrane activities of propofol and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 2,5-Diisopropylphenol | 35946-91-9 [smolecule.com]

- 6. This compound | 2934-05-6 [chemicalbook.com]

2,4-Diisopropylphenol: An In-Depth Technical Guide on a Key Propofol Impurity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic agent, is known to contain several process-related impurities that can influence its safety and efficacy. Among these, 2,4-diisopropylphenol, an isomer of propofol, is a significant impurity often designated as "Propofol Impurity A" in pharmacopoeial monographs. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, analytical detection methods, and available toxicological and pharmacological data. The guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the quality control, safety assessment, and regulatory aspects of propofol.

Introduction to this compound

This compound is a phenol (B47542) derivative that arises as a by-product during the synthesis of propofol. The primary manufacturing route for propofol involves the Friedel-Crafts alkylation of phenol with propylene (B89431) or isopropanol (B130326). In this reaction, the electrophilic isopropyl groups can substitute at various positions on the phenol ring. While the desired product is the 2,6-disubstituted isomer (propofol), steric and electronic factors can lead to the formation of other isomers, including this compound and 2,4,6-triisopropylphenol.[1] The presence of these impurities is carefully controlled in pharmaceutical-grade propofol to ensure patient safety and product consistency.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 2,4-di(propan-2-yl)phenol | [2] |

| Synonyms | Propofol EP Impurity A, 2,4-Bis(1-methylethyl)phenol | [2] |

| CAS Number | 2934-05-6 | [2] |

| Molecular Formula | C₁₂H₁₈O | [2] |

| Molecular Weight | 178.27 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 79-80 °C (literature) | [3] |

| Density | 0.948 g/mL at 25 °C (literature) | [3] |

| Refractive Index | n20/D 1.5130 (literature) | [3] |

| Solubility | Sparingly soluble in water (0.25 g/L at 25°C) | [3] |

Synthesis and Formation

The primary route for the synthesis of propofol and the concurrent formation of this compound is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a Brønsted acid like sulfuric acid.[4][5]

The general workflow for this synthesis is depicted in the following diagram:

Figure 1: General workflow for the synthesis of propofol and the formation of this compound.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol (Illustrative)

Materials:

-

Phenol

-

Isopropanol

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

-

Heating mantle with stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve phenol in the anhydrous solvent.

-

Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.

-

From the dropping funnel, add isopropanol dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for a specified period to complete the reaction.

-

Cool the reaction mixture and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by distillation.

-

The resulting crude product, a mixture of isopropylphenol isomers, can be further purified by fractional distillation or chromatography to isolate this compound.

Analytical Methods for Detection and Quantification

The control of this compound in propofol is crucial for ensuring the quality and safety of the final drug product. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like propofol and its isomers. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer then provides mass-to-charge ratio information, allowing for confident identification of the eluted compounds.

Illustrative GC-MS Experimental Protocol:

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column: e.g., 5% phenyl methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness)

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split or splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Final hold: 5 minutes

-

-

Transfer Line Temperature: 280 °C

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

Sample Preparation:

-

Accurately weigh a sample of propofol.

-

Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or hexane) to a known concentration.

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

The following diagram illustrates the general workflow for GC-MS analysis:

Figure 2: General workflow for the GC-MS analysis of propofol impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the analysis of propofol and its impurities. It offers the advantage of operating at ambient temperature, which is beneficial for thermally labile compounds. The separation is based on the distribution of the analytes between a liquid mobile phase and a solid stationary phase packed in a column.

Illustrative HPLC Experimental Protocol: [6][7][8]

Instrumentation:

-

High-performance liquid chromatograph with a UV detector

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: 270 nm.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Prepare a stock solution of the propofol sample in the mobile phase or a suitable solvent like methanol.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Filter all solutions through a 0.45 µm filter before injection.

Pharmacopoeial Standards and Limits

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for propofol that include limits for related substances. This compound is listed as "Propofol Related Compound A" in the USP and "Propofol Impurity A" in the EP.

| Pharmacopoeia | Impurity Name | Limit |

| United States Pharmacopeia (USP) | Propofol Related Compound A | Not more than 0.05% of each of the other individual impurities is found. |

| European Pharmacopoeia (EP) | Propofol Impurity A | The area of the peak due to impurity A is not more than the area of the corresponding peak in the chromatogram obtained with the reference solution (0.1%). |

Note: The limits can vary slightly depending on the specific test method outlined in the monograph and should always be consulted directly for the most current information.

Toxicological and Pharmacological Profile

The available toxicological and pharmacological data for this compound is limited, especially when compared to the extensive research on propofol.

Toxicological Data

Acute Toxicity:

-

LD50 (Intravenous, Mouse): 120 mg/kg.

Hazard Classifications (GHS): [2][3]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Pharmacological Activity

There is a significant lack of publicly available data on the specific pharmacological effects and signaling pathways of this compound. The primary mechanism of action for propofol is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[9][10] It is plausible that this compound, as a structural isomer, may also interact with GABA-A receptors, but the extent and nature of this interaction have not been well-characterized in the scientific literature.

Antioxidant Activity: Phenolic compounds, including propofol, are known to possess antioxidant properties due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[11] While it is expected that this compound also exhibits antioxidant activity, a direct quantitative comparison with propofol is not readily available in the reviewed literature.

The general mechanism of antioxidant action for phenolic compounds is illustrated below:

Figure 3: General mechanism of antioxidant activity of phenolic compounds.

Conclusion

This compound is a critical process-related impurity in the synthesis of propofol that requires careful monitoring and control. While robust analytical methods such as GC-MS and HPLC are available for its detection and quantification, there is a notable gap in the scientific literature regarding its specific pharmacological and toxicological profile. Further research is warranted to fully elucidate the biological activity of this compound to better understand its potential impact on the safety and efficacy of propofol formulations. This guide provides a foundational understanding of this impurity and serves as a call for continued investigation in this area.

References

- 1. mobile.labmedica.com [mobile.labmedica.com]

- 2. This compound | C12H18O | CID 18048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2934-05-6 [chemicalbook.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. Propofol [drugfuture.com]

- 7. HPLC Method for Analysis of Propofol on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 8. A rapid and simple HPLC method for the analysis of propofol in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the anaesthetic 2,6-diisopropylphenol on synaptic transmission in the rat olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of 2,4-Diisopropylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diisopropylphenol is a structural isomer of the widely used intravenous anesthetic agent, 2,6-diisopropylphenol (propofol). While propofol (B549288) has been extensively studied for its anesthetic, antioxidant, anti-inflammatory, and anticancer properties, the biological activities of this compound are less characterized. This technical guide provides an in-depth overview of the currently known in vitro biological activities of this compound, with a focus on its effects on pancreatic β-cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Effects on Pancreatic β-Cells

Recent in vitro studies have elucidated a significant role for this compound in modulating the function of pancreatic β-cells, specifically the MIN6 cell line, a widely used model for studying insulin (B600854) secretion.

Enhancement of Insulin Secretion

This compound has been demonstrated to enhance both basal and glucose-stimulated insulin secretion (GSIS) in MIN6 cells. This effect is observed in a manner similar to its isomer, propofol.

Table 1: Effect of this compound on Insulin Secretion in MIN6 Cells

| Concentration (µM) | Condition | Fold Increase in Insulin Secretion (Mean ± SD) |

| 5 | 2 mM Glucose (Basal) | Specific quantitative data not available in abstract |

| 10 | 2 mM Glucose (Basal) | Specific quantitative data not available in abstract |

| 25 | 2 mM Glucose (Basal) | Specific quantitative data not available in abstract |

| 50 | 2 mM Glucose (Basal) | Specific quantitative data not available in abstract |

| 5 | 20 mM Glucose (GSIS) | Specific quantitative data not available in abstract |

| 10 | 20 mM Glucose (GSIS) | Specific quantitative data not available in abstract |

| 25 | 20 mM Glucose (GSIS) | Specific quantitative data not available in abstract |

| 50 | 20 mM Glucose (GSIS) | Specific quantitative data not available in abstract |

Note: While the study confirms a significant enhancement, the precise fold-increase values were not detailed in the available abstract.

Modulation of Membrane Potential and Potassium Currents

The mechanism underlying the enhanced insulin secretion involves the modulation of the β-cell membrane potential. This compound has been shown to enhance the depolarization of the membrane potential in MIN6 cells. Furthermore, when the cells are depolarized with glibenclamide, the addition of this compound increases the firing rate of action potentials.

Experimental Workflow: Electrophysiological Analysis of MIN6 Cells

Caption: Workflow for investigating the effects of this compound on MIN6 cell electrophysiology.

Signaling Pathway: Proposed Mechanism of Enhanced Insulin Secretion

Caption: Proposed pathway for this compound-induced insulin secretion in pancreatic β-cells.

Antioxidant Activity

This compound is recognized as an antioxidant, a property it shares with its isomer, propofol. Phenolic compounds, in general, are known to exhibit antioxidant activities by scavenging free radicals. However, there is a notable lack of specific in vitro quantitative data on the antioxidant capacity of this compound in the current scientific literature. Most of the research has focused on the potent antioxidant effects of 2,6-diisopropylphenol.

Anti-inflammatory and Anticancer Activities

Experimental Protocols

Cell Culture and Insulin Secretion Assay (MIN6 Cells)

-

Cell Culture: Mouse MIN6 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 15% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Insulin Secretion Assay:

-

Seed MIN6 cells in 24-well plates.

-

Prior to the assay, wash the cells and pre-incubate for 1 hour in a Krebs-Ringer bicarbonate buffer (KRBB) containing 2 mM glucose.

-

Replace the pre-incubation buffer with KRBB containing 2 mM (basal) or 20 mM (stimulatory) glucose, with or without various concentrations of this compound (e.g., 5, 10, 25, 50 µM).

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant for the measurement of secreted insulin using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Lyse the cells to determine total insulin content.

-

Normalize secreted insulin to the total insulin content.

-

Electrophysiology (MIN6 Cells)

-

Cell Preparation: Plate MIN6 cells on poly-L-lysine-coated glass coverslips for electrophysiological recordings.

-

Patch-Clamp Recording:

-

Perform whole-cell patch-clamp recordings using the gramicidin-perforated patch configuration to maintain the intracellular ionic environment.

-

Use an appropriate intracellular solution for the patch pipette and an extracellular bath solution.

-

Record the membrane potential in current-clamp mode.

-

Record voltage-dependent outward potassium currents in voltage-clamp mode by applying depolarizing voltage steps.

-

-

Compound Application: Apply this compound and other pharmacological agents (e.g., glibenclamide) to the bath solution via a perfusion system.

-

Data Analysis: Analyze the recorded currents and membrane potential changes using appropriate software (e.g., pCLAMP).

Conclusion

The in vitro biological activity of this compound is an emerging area of research. Current evidence strongly suggests its role as a modulator of pancreatic β-cell function, enhancing insulin secretion through effects on membrane potential and ion channels. While it is categorized as an antioxidant, detailed quantitative studies are needed to fully characterize this property. Furthermore, its potential anti-inflammatory and anticancer activities remain unexplored and represent a promising avenue for future investigation. This technical guide summarizes the current state of knowledge and provides a foundation for further research into the pharmacological profile of this intriguing molecule.

An In-depth Technical Guide to the Free Radical Scavenging Mechanism of 2,4-Diisopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the free radical scavenging mechanisms of 2,4-diisopropylphenol, a substituted phenolic compound. While direct quantitative antioxidant data for this compound is limited in the scientific literature, this document extrapolates its potential mechanisms based on the well-established antioxidant behavior of phenolic compounds, including its more studied isomer, propofol (B549288) (2,6-diisopropylphenol). The core mechanisms of Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF) are discussed in detail. This guide also presents standardized experimental protocols for common antioxidant assays and provides visualizations of the key pathways and workflows to aid in the understanding and future investigation of this compound and related compounds in the context of drug development and oxidative stress research.

Introduction to Phenolic Antioxidants and this compound

Phenolic compounds are a large and diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. They are widely recognized for their potent antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. This activity is crucial in combating oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

This compound is a structural isomer of the well-known anesthetic and antioxidant, propofol (2,6-diisopropylphenol). While propofol has been extensively studied for its free radical scavenging capabilities, research specifically focusing on the this compound isomer is less abundant. However, based on its chemical structure, it is expected to exhibit antioxidant activity through similar mechanisms. Comparative studies have suggested that the free radical scavenging potency of diisopropylphenol isomers follows the order: 2,6-diisopropylphenol (propofol) > 2,5-diisopropylphenol (B50405) > 2-isopropylphenol (B134262) > this compound[1]. This indicates that while this compound is an active antioxidant, its potency is comparatively lower than its 2,6-isomer.

This guide will delve into the theoretical underpinnings of its antioxidant action and provide the necessary experimental frameworks for its further evaluation.

Core Free Radical Scavenging Mechanisms

The antioxidant activity of phenolic compounds like this compound is primarily governed by three key mechanisms:

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable phenoxyl radical. The efficiency of this process is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial free radical.

Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism is a two-step process that is particularly relevant in polar solvents. First, the phenol (B47542) undergoes deprotonation to form a phenoxide anion. This process is governed by the acidity of the phenol (pKa). In the second step, the phenoxide anion transfers an electron to the free radical, neutralizing it. The feasibility of this step is related to the ionization potential (IP) of the phenoxide anion.

Radical Adduct Formation (RAF)